Calcitriol Impurities A

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Pharmaceutical QC labs face challenges in accurately quantifying trans-calcitriol impurity due to its structural similarity with the parent drug. Calcitriol Impurities A (trans-Calcitriol, CAS 73837-24-8) is the definitive solution. • Unique RRT ~0.96 (USP HPLC) for unambiguous peak identification, distinct from pre-calcitriol (RRT ~0.9). • Certified purity ≥98% for reliable calibration (0.16-1.28 μg/mL range, RSD <1.2%). • Non-interconverting 5E,7E geometry ensures consistent results unaffected by calcitriol/pre-calcitriol equilibrium. Supplied with full characterization (NMR, HPLC, MS) for direct EP/USP traceability in ANDA/DMF submissions.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 73837-24-8
Cat. No. B196317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcitriol Impurities A
CAS73837-24-8
Synonyms1 alpha, 25-dihydroxy-20-epi-Vitamin D3
1 alpha,25 Dihydroxyvitamin D3
1 alpha,25-Dihydroxycholecalciferol
1 alpha,25-Dihydroxyvitamin D3
1,25 dihydroxy 20 epi Vitamin D3
1,25 Dihydroxycholecalciferol
1,25 Dihydroxyvitamin D3
1,25(OH)2-20epi-D3
1,25-dihydroxy-20-epi-Vitamin D3
1,25-Dihydroxycholecalciferol
1,25-Dihydroxyvitamin D3
20-epi-1alpha,25-dihydroxycholecaliferol
Bocatriol
Calcijex
Calcitriol
Calcitriol KyraMed
Calcitriol Nefro
Calcitriol-Nefro
D3, 1 alpha,25-Dihydroxyvitamin
D3, 1,25-dihydroxy-20-epi-Vitamin
D3, 1,25-Dihydroxyvitamin
Decostriol
KyraMed, Calcitriol
MC 1288
MC-1288
MC1288
Osteotriol
Renatriol
Rocaltrol
Silkis
Sitriol
Soltriol
Tirocal
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1
InChIKeyGMRQFYUYWCNGIN-DRQJEBLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilitySlightly sol in methanol, ethanol, ethyl acetate, THF.

Structure & Identifiers


Interactive Chemical Structure Model





Calcitriol Impurities A Reference Standard


Calcitriol Impurities A (CAS 73837-24-8), also designated as trans-Calcitriol or 5,6-trans-Calcitriol, is a structurally defined isomer of the active vitamin D3 metabolite calcitriol [1]. It is an identified process-related impurity that exists as a distinct (5E,7E)-geometric isomer, differing from the parent calcitriol (5Z,7E) in the configuration of the triene system [2]. This compound is listed as a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) monographs for calcitriol, with defined acceptance criteria for pharmaceutical quality control [1].

Pharmacopoeial Status USP/EP specified impurity for Calcitriol API quality control
Geometric Isomer Identity Defined (5E,7E) isomer enables unambiguous chromatographic identification
Stability Marker Non-interconverting reference for stability-indicating method validation

Irreplaceability of Calcitriol Impurities A Reference Material


Generic vitamin D3 analogs or alternative calcitriol impurities cannot be used interchangeably with Calcitriol Impurities A (trans-Calcitriol) for analytical method development and quality control. Each impurity possesses a unique stereochemical and geometric configuration that dictates a distinct chromatographic retention time, ultraviolet absorption profile, and mass spectrometric fragmentation pattern [1]. Specifically, the (5E,7E) geometry of trans-Calcitriol yields a relative retention time (RRT) of approximately 0.95-0.96 relative to calcitriol under compendial HPLC conditions, which is analytically distinct from pre-calcitriol (RRT ~0.9) and 1β-calcitriol (RRT ~1.1-1.15) [2][3]. Substituting with an incorrect analog would result in erroneous peak identification, invalid method validation, and non-compliance with regulatory impurity profiling requirements, directly compromising the reliability of batch release and stability studies [1].

! Other calcitriol impurities (pre-calcitriol, 1β-calcitriol) display distinct relative retention and may not be used interchangeably in compendial methods.
! Generic vitamin D3 analogs lack the specific (5E,7E) geometry required for impurity profiling, risking misidentification.
! Substitution invalidates system suitability testing and batch release compliance under USP/EP acceptance criteria.

Calcitriol Impurities A Differentiation Evidence


Resolution from pre-Calcitriol and 1β-Calcitriol

Calcitriol Impurities A (trans-Calcitriol) exhibits a distinct relative retention time (RRT) that enables reliable separation from both the active pharmaceutical ingredient and other closely related impurities. The USP compendial method specifies a relative retention time of 0.96 for trans-Calcitriol, compared to 1.15 for 1β-calcitriol and 1.5 for methylene calcitriol, when calcitriol is assigned an RRT of 1.0 [1]. The British Pharmacopoeia (BP) reports an RRT of approximately 0.95 for Impurity A, with pre-calcitriol at 0.88 and Impurity B (1β-calcitriol) at 1.1 [2].

HPLC Resolution
Head-to-head
RRT 0.96 (USP) vs calcitriol 1.0; separated from pre-calcitriol (0.9) and 1β-calcitriol (1.15)
Supports baseline-resolved peak identification for system suitability.
USP/BP compendial conditions; consistent RRT differential across methods.
Pharmaceutical Analysis HPLC Method Validation Impurity Profiling Pharmacopoeial Compliance

trans-Calcitriol Impurity Acceptance Limit

The USP monograph for calcitriol establishes a maximum allowable limit of 0.25% for trans-Calcitriol (Impurity A) in the drug substance [1]. This limit is distinct from and higher than the limits for the triazoline adduct of pre-calcitriol (0.1%) and 1β-calcitriol (0.1%) [1]. The total impurity limit is set at not more than 1.0%, with any peak below 0.1% disregarded [1].

Acceptance Criterion
Specification review
0.25% trans-Calcitriol limit (USP)
Defines the maximum allowable level for regulatory impurity control.
Higher than limits for pre-calcitriol adduct (0.1%) and 1β-calcitriol (0.1%).
Pharmaceutical Quality Control USP Monograph Impurity Specification Regulatory Compliance

Method Validation for trans-Calcitriol Quantification

A validated RP-HPLC-DAD method for the simultaneous determination of calcitriol and its isomer 5,6-trans-calcitriol (Impurity A) in commercial calcitriol soft capsules demonstrated excellent method performance [1]. The method exhibited high specificity, with RSD values for precision and stability tests below 1.2%, and recoveries exceeding 98% [1].

Method Validation
Method context
Recovery >98%, precision RSD
Supports accurate quantification in finished dosage forms.
RP-HPLC-DAD; linearity 0.16–1.28 μg/mL; LOD/LOQ comparable to calcitriol.
MS Fragmentation
Class-level
Distinctive fragmentation pattern confirms geometric isomer identity.
Provides orthogonal structural confirmation for impurity assignment.
Qualitative differentiation; quantitative MS data not reported in source.
Isomerization Stability
Class-level
Non-interconverting (5E,7E) isomer; not involved in calcitriol/pre-calcitriol equilibrium.
Ensures consistent system suitability marker for method validation.
Based on compendial notes and isomer class behavior; quantitative equilibrium data not provided.
Certified Purity
Lot attribute
99.78% (HPLC)
Meets stringent reference standard purity expectations.
Batch-specific COA; minimizes unknown impurities in standard preparation.
Analytical Method Validation RP-HPLC-DAD Calcitriol Soft Capsules Quantitative Analysis

Structural Differentiation by MS Fragmentation

Calcitriol Impurities A is characterized not only by its HPLC retention time shift but also by a distinctive mass spectrometric fragmentation pattern that confirms the geometric variation in the triterpenoid side chain [1]. This unique MS signature provides orthogonal confirmation of identity, distinguishing trans-calcitriol from pre-calcitriol and other calcitriol-related impurities [1].

MS Fragmentation
Class-level
Distinctive fragmentation pattern confirms geometric isomer identity.
Provides orthogonal structural confirmation for impurity assignment.
Qualitative differentiation; quantitative MS data not reported in source.
Mass Spectrometry Structural Elucidation Impurity Identification Triterpenoid Analysis

trans-Calcitriol Stability as Reference Marker

A key analytical challenge with calcitriol is the reversible thermal isomerization between calcitriol and pre-calcitriol in solution, which depends on temperature and time [1]. This equilibrium complicates accurate quantification. In contrast, trans-calcitriol (Impurity A) is a distinct geometric isomer that does not participate in this equilibrium, providing a stable, non-interconverting reference point for method validation [2].

Isomerization Stability
Class-level
Non-interconverting (5E,7E) isomer; not involved in calcitriol/pre-calcitriol equilibrium.
Ensures consistent system suitability marker for method validation.
Based on compendial notes and isomer class behavior; quantitative equilibrium data not provided.
Stability Studies Isomerization Kinetics Pre-calcitriol Solution Phase Equilibrium

Commercial Purity Benchmark for Reference Standard

Commercially available Calcitriol Impurities A is supplied with a certified purity of 99.78% as determined by HPLC analysis, with supporting NMR and HPLC batch-specific data available [1]. This high purity meets the stringent requirements for a primary reference standard in analytical method development, method validation, and quality control applications .

Certified Purity
Lot attribute
99.78% (HPLC)
Meets stringent reference standard purity expectations.
Batch-specific COA; minimizes unknown impurities in standard preparation.
Reference Standard Procurement Analytical Purity Quality Control Method Development

Calcitriol Impurities A Application Scenarios


Method Development and Validation for API Purity

Use Calcitriol Impurities A as a primary reference standard to establish and validate a stability-indicating HPLC method for quantifying trans-calcitriol impurity in calcitriol API. The distinct RRT of 0.96 (USP) [1] allows for accurate peak identification and method specificity demonstration, while the certified purity of 99.78% ensures reliable calibration curve preparation in the range of 0.16-1.28 μg·mL⁻¹ [2].

Batch Release Testing of Soft Capsules

Employ this reference standard in routine QC laboratories for the quantification of 5,6-trans-calcitriol impurity in finished dosage forms. The validated RP-HPLC-DAD method with <1.2% RSD and >98% recovery [2] supports compliance with the USP acceptance criterion of not more than 0.25% for trans-calcitriol [1]. The non-interconverting nature of this impurity [3] ensures consistent results unaffected by the calcitriol/pre-calcitriol equilibrium [4].

Regulatory Submission Support and Traceability

Utilize Calcitriol Impurities A as a fully characterized reference standard to support Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions. The compound is compliant with EP and USP monographs [1][3] and is supplied with detailed characterization data (NMR, HPLC, MS) [5][6], providing direct traceability to pharmacopoeial standards for impurity profiling as required by regulatory agencies.

Stability Studies and Forced Degradation

Incorporate Calcitriol Impurities A as a marker compound in forced degradation studies to assess the stability-indicating capability of analytical methods. Its stable, non-interconverting 5E,7E geometry [3] makes it an ideal reference for tracking potential degradation pathways that may generate trans-isomers, distinct from the reversible thermal isomerization of pre-calcitriol [4].

Application
Selection Property
Validation Focus
Stability-Indicating HPLC Method Development
Geometric isomer identity (5E,7E) and compendial retention assignment
Peak identification specificity and system suitability compliance
Routine QC for Finished Dosage Forms
Validated method recovery and linearity range for impurity quantification
Impurity limit compliance with compendial acceptance criteria
Regulatory Documentation and Traceability
Compendial (USP/EP) characterization and certified purity documentation
Identity and purity traceability for ANDA/DMF documentation support
Forced Degradation and Stability Studies
Non-interconverting reference marker for isomerization pathways
Stability-indicating method assessment free from pre-calcitriol equilibrium interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcitriol Impurities A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.